3-(2-Methoxyethanesulfonyl)azetidine
Overview
Description
3-(2-Methoxyethanesulfonyl)azetidine is a four-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 3-(2-Methoxyethanesulfonyl)azetidine, can be achieved through various methods such as cyclization, nucleophilic substitution, cycloaddition, ring expansion, and reduction of β-lactams . One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis of azetidines can be facilitated by the reaction of sulfonyl imines with azabicyclo[1.1.0]butanes via a radical strain-release process .
Industrial Production Methods
Industrial production of azetidines often involves scalable synthetic routes that ensure high yield and purity. Methods such as the in situ generation and cyclization of 1,3-bis-triflates or chemoselective reduction of N-Boc azetidine-2-carboxylic acid are employed to produce azetidines on a larger scale .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyethanesulfonyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of simpler azetidine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride (LAH) for reduction, and nucleophiles such as amines or alcohols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl azetidines, while reduction can produce simpler azetidine derivatives .
Scientific Research Applications
3-(2-Methoxyethanesulfonyl)azetidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyethanesulfonyl)azetidine involves its reactivity due to the ring strain. The compound can undergo ring-opening reactions, which are facilitated by nucleophilic attack on the azetidine ring. This reactivity is harnessed in various applications, including polymerization and drug development .
Comparison with Similar Compounds
Similar Compounds
Aziridines: These are three-membered nitrogen-containing heterocycles with higher ring strain compared to azetidines.
Pyrrolidines: These five-membered rings are less strained and more stable than azetidines.
Uniqueness
3-(2-Methoxyethanesulfonyl)azetidine is unique due to its specific functional groups and the balance of ring strain and stability. This makes it particularly useful in applications requiring controlled reactivity and stability, such as in medicinal chemistry and polymer science .
Properties
IUPAC Name |
3-(2-methoxyethylsulfonyl)azetidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3S/c1-10-2-3-11(8,9)6-4-7-5-6/h6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXDLDWENCJUHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCS(=O)(=O)C1CNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.